molecular formula C10H8ClNO2S B13034814 Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13034814
M. Wt: 241.69 g/mol
InChI Key: KHYDVQGNZSAXKT-UHFFFAOYSA-N
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Description

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a pyridine ring (thienopyridine scaffold) with a chlorine substituent at position 7 and an ethyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug development. For instance, the carboxylic acid form (7-chlorothieno[2,3-c]pyridine-2-carboxylic acid, CAS 1360902-95-9) has a molecular formula of C₈H₄ClNO₂S and a molar mass of 213.64 g/mol . The ethyl ester derivative is presumed to exhibit enhanced solubility and reactivity due to the ester group, which is critical for further functionalization in synthetic pathways.

Properties

IUPAC Name

ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-6-3-4-12-9(11)8(6)15-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYDVQGNZSAXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified with ethanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues: Pyrrolo[2,3-c]pyridine Derivatives

Pyrrolo[2,3-c]pyridine derivatives share a fused pyrrole-pyridine core but differ in substituent positions and functional groups. Key examples include:

Compound Name Substituents Yield Melting Point (°C) Key Applications/Properties References
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 7-Cl N/A N/A Pharmaceutical intermediate; CAS 867034-10-4
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl 60% N/A Drug candidate synthesis
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 7-OCH₃ 75% 134.1–135.0 Improved solubility due to methoxy group
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Br N/A N/A Key intermediate in kinase inhibitors

Key Observations :

  • Substituent Effects : Chlorine at position 5 or 7 (electron-withdrawing) reduces yield compared to methoxy-substituted derivatives (electron-donating), which achieve higher yields (75–85%) .
  • Physical Properties : Methoxy derivatives exhibit higher melting points (e.g., 134–135°C for 7-OCH₃) due to enhanced crystallinity .
  • Applications : Bromo and chloro derivatives are prioritized in drug development for their versatility in cross-coupling reactions .

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine compounds feature a thiophene-pyridine fusion but differ in ring junction positions. Examples include:

Compound Name Substituents Yield Key Properties/Applications References
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate 5-Cl, 3-OH 71% Intermediate for antitumor agents
Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-thieno[2,3-b]pyridine-5-carboxylate 2-Cl, 7-cyclopropyl, 3-NO₂ N/A Palladium-catalyzed amination substrate

Key Observations :

  • Synthetic Flexibility: Thieno[2,3-b]pyridine derivatives are synthesized via cyclocondensation or palladium-catalyzed reactions, with yields up to 71% .
  • Functional Group Diversity : Hydroxy and nitro groups enable further derivatization, enhancing their utility in medicinal chemistry .

Comparative Analysis: Thieno vs. Pyrrolo Derivatives

Parameter Thieno[2,3-c]pyridine Derivatives Pyrrolo[2,3-c]pyridine Derivatives Thieno[2,3-b]pyridine Derivatives
Core Structure Thiophene + pyridine (c-junction) Pyrrole + pyridine (c-junction) Thiophene + pyridine (b-junction)
Electronic Effects Electron-deficient (thiophene) Electron-rich (pyrrole) Electron-deficient (thiophene)
Synthetic Yield Limited data (inferred moderate) 60–85% Up to 71%
Applications Potential kinase inhibitors Drug intermediates, biologics Antitumor agents, catalysis

Critical Insights :

  • Reactivity: Pyrrolo derivatives are more reactive in electrophilic substitutions due to the electron-rich pyrrole ring, whereas thieno derivatives favor nucleophilic aromatic substitution .
  • Drug Development: Pyrrolo scaffolds dominate pharmaceutical research (e.g., kinase inhibitors), while thieno analogs are emerging in oncology .

Biological Activity

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and antitumor properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thieno-pyridine framework with a chlorine substituent at the 7-position and an ethyl ester functional group. Its molecular formula is C10H8ClN1O2SC_{10}H_{8}ClN_{1}O_{2}S with a molecular weight of approximately 241.69 g/mol. The unique substitution pattern enhances its interaction capabilities with biological targets, contributing to its pharmacological potential .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Preliminary studies have shown that these compounds can inhibit the growth of various bacterial strains. Notably, compounds related to this structure have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in human cancer cells, making it a candidate for further development in cancer therapy .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The presence of the chlorine atom enhances the compound's ability to form strong interactions with proteins and enzymes involved in critical biological pathways, potentially leading to inhibition or modulation of their functions .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AntitumorCancer cell linesInduction of apoptosis
Enzyme inhibitionVarious enzymesModulation of enzyme activity

Case Study: Antimicrobial Efficacy

In a recent study, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) as low as 4 µM, indicating strong antimicrobial potential. Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis .

Case Study: Antitumor Activity in Cell Lines

Another research effort focused on the cytotoxicity of this compound against various cancer cell lines including HeLa and MCF-7. The compound showed IC50 values ranging from 10 to 30 µM, suggesting significant antitumor activity. Flow cytometry analysis confirmed that the compound induces apoptosis through the intrinsic pathway .

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